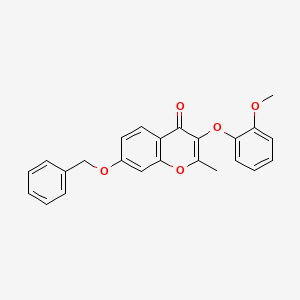

7-(benzyloxy)-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one

Description

7-(benzyloxy)-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a substituted chromen-4-one (flavone derivative) with the following structural features:

- Position 2: Methyl group.

- Position 3: 2-Methoxyphenoxy substituent.

- Position 7: Benzyloxy group.

This compound’s structure combines lipophilic (benzyloxy) and electron-donating (methoxyphenoxy) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

3-(2-methoxyphenoxy)-2-methyl-7-phenylmethoxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O5/c1-16-24(29-21-11-7-6-10-20(21)26-2)23(25)19-13-12-18(14-22(19)28-16)27-15-17-8-4-3-5-9-17/h3-14H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEFCCRVNNMWJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)OC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through cyclization reactions involving appropriate precursors such as salicylaldehyde derivatives and acetophenone derivatives.

Introduction of Substituents: The benzyloxy and methoxyphenoxy groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthetic routes. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

7-(benzyloxy)-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Chromanol derivatives.

Substitution: Halogenated or nitrated chromenone derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 7-(benzyloxy)-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one is in medicinal chemistry. Research indicates that this compound exhibits potential as:

- Anti-inflammatory Agent : It inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways .

- Anticancer Properties : Studies have shown that it can induce apoptosis in cancer cells and inhibit cell proliferation.

Biological Studies

The compound is also utilized in biological research to investigate its effects on cellular processes:

- Mechanism of Action : It modulates signaling pathways like the mitogen-activated protein kinase (MAPK) pathway, influencing cell growth and apoptosis.

- Enzyme Inhibition Studies : It has been studied for its interactions with various molecular targets, providing insights into its therapeutic potential .

Material Science

In material science, the unique optical properties of the chromenone core make it suitable for applications such as:

- Organic Light-Emitting Diodes (OLEDs) : The compound's photophysical properties allow it to be used in the development of advanced electronic materials.

Case Study 1: Anti-inflammatory Activity

A study assessed the anti-inflammatory effects of this compound in vitro. The results demonstrated significant inhibition of COX enzymes, leading to reduced inflammatory markers in treated cells compared to controls. This establishes a foundation for further exploration into its therapeutic applications against inflammatory diseases.

Case Study 2: Anticancer Properties

In another investigation, the compound was tested against various cancer cell lines. It was found to induce apoptosis through mitochondrial pathways, with a notable reduction in cell viability observed at specific concentrations. These findings suggest its potential as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

Signal Transduction: It can modulate signaling pathways like the mitogen-activated protein kinase (MAPK) pathway, affecting cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Key Positions

Position 2 (Methyl Group)

- Target Compound : 2-Methyl group.

- Analog 1: 7-[(2,4-dichlorobenzyl)oxy]-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one () Shared 2-methyl group. Key Difference: 3-position has 4-methoxyphenyl (vs. 2-methoxyphenoxy), altering steric and electronic effects. Impact: The dichlorobenzyloxy group increases lipophilicity (logP) compared to the target compound’s benzyloxy .

- Analog 2: 7-Methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one () Difference: 2-Trifluoromethyl instead of methyl.

Position 3 (2-Methoxyphenoxy)

Analog 3 : 7-[(6-Chloro-4H-1,3-benzodioxin-8-yl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one ()

- Analog 4: 7-(Benzyloxy)-2-(3,4-dimethoxyphenyl)-5,6-dimethoxy-4H-chromen-4-one () Difference: 3-position replaced with 3,4-dimethoxyphenyl.

Position 7 (Benzyloxy)

Physicochemical Data

*logP estimated using substituent contributions.

Biological Activity

7-(benzyloxy)-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one, a synthetic organic compound within the chromenone family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, drawing on various research findings and case studies.

The synthesis of this compound typically involves multi-step organic reactions. The primary steps include:

- Formation of the Chromenone Core : This is achieved through cyclization reactions involving salicylaldehyde derivatives and acetophenone derivatives.

- Introduction of Substituents : The benzyloxy and methoxyphenoxy groups are introduced via nucleophilic substitution reactions.

The compound's molecular formula is with a molecular weight of approximately 388.41 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), both crucial in inflammatory pathways. This inhibition can lead to reduced inflammatory responses .

- Signal Transduction Modulation : The compound modulates signaling pathways like the mitogen-activated protein kinase (MAPK) pathway, influencing cell growth and apoptosis .

Therapeutic Applications

Research indicates that this compound exhibits potential in various therapeutic areas:

- Anti-inflammatory Effects : Studies have shown that the compound can significantly reduce inflammation markers in cellular models.

- Anticancer Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines, including MDA-MB-231 and MCF-7, with IC50 values indicating effective inhibition of cell proliferation .

Case Studies

- Anti-inflammatory Studies : In vitro studies have revealed that this compound significantly reduces the production of pro-inflammatory cytokines in macrophage cell lines. The mechanism involves the downregulation of NF-kB signaling pathways .

- Anticancer Research : A study examined the compound's effects on breast cancer cell lines, showing that it induces apoptosis through mitochondrial pathways. The analysis indicated that treated cells exhibited increased levels of apoptotic markers such as caspase-3 activation .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one | Similar core with hydroxyl group | Moderate anti-inflammatory |

| 7-(benzyloxy)-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one | Different phenoxy substitution | Lower anticancer activity |

The substitution pattern in this compound enhances its biological activity, making it a multifunctional molecule .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.